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Compound of Interest

Compound Name: Elabela(19-32)

Cat. No.: B15607937 Get Quote

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help

researchers, scientists, and drug development professionals optimize the concentration of

Elabela (19-32) for their cell-based assays.

Frequently Asked Questions (FAQs)
Q1: What is Elabela (19-32) and what is its biological role?

Elabela (ELA), also known as Toddler or Apela, is a peptide hormone and a newly discovered

endogenous ligand for the apelin receptor (APJ), a G protein-coupled receptor (GPCR).[1][2][3]

[4] The full-length mature peptide is ELA-32, and Elabela (19-32) is a biologically active

fragment of this peptide.[2][5] ELA and its fragments play crucial roles in various physiological

processes, including cardiovascular system development and function, angiogenesis, and fluid

homeostasis.[2][3][4] ELA(19-32) has been shown to bind to the APJ receptor, activate

downstream signaling pathways such as Gαi1 and β-arrestin-2, and induce physiological

effects like reduced arterial pressure and positive inotropic effects on the heart.[2][5][6]

Q2: What is the typical concentration range for Elabela (19-32) in cell-based assays?

The optimal concentration of Elabela (19-32) is highly dependent on the specific cell type, the

assay being performed, and the expression level of the APJ receptor. Based on published

literature, effective concentrations can range from the picomolar to the micromolar range. For

instance, in HEK293 cells expressing the human APJ receptor, ELA(19-32) has an EC50 of 36

nM for receptor internalization.[6] In signaling pathway activation assays, the EC50 for Gαi1
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activation is 8.6 nM and for β-arrestin-2 recruitment is 166 nM.[6] For functional assays on

isolated rat hearts, an EC50 as low as 1.5 pM has been reported for inducing changes in left

ventricular developed pressure.[6] In studies on mesenchymal stem cells, concentrations of 5-

20 µM have been used to promote proliferation and migration.[7]

Q3: How stable is Elabela (19-32) in cell culture medium?

While specific stability data for ELA(19-32) in cell culture medium is not readily available,

studies on the parent molecule, ELA-32, provide some insights. ELA-32 has a half-life of

approximately 47.2 minutes in human plasma.[8][9] Its degradation is much more rapid in

kidney homogenates, with a half-life of about 44.2 seconds.[8][9] Given that ELA(19-32) is a

smaller peptide fragment, it may also be susceptible to rapid degradation by proteases present

in serum-containing cell culture medium. It is advisable to minimize the time between peptide

reconstitution and its addition to the assay, and to consider using serum-free or reduced-serum

conditions if assay performance is poor.

Troubleshooting Guide
Issue 1: No or weak response to Elabela (19-32) treatment.
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Possible Cause Troubleshooting Step

Suboptimal Concentration

Perform a dose-response experiment with a

wide range of concentrations (e.g., 1 pM to 10

µM) to determine the optimal concentration for

your specific cell type and assay.

Low APJ Receptor Expression

Confirm the expression of the apelin receptor

(APJ) in your cell line at both the mRNA and

protein level (e.g., via RT-qPCR or Western

blot/flow cytometry). Consider using a cell line

known to express APJ or transiently transfecting

your cells with an APJ expression vector.

Peptide Degradation

Prepare fresh stock solutions of Elabela (19-32)

for each experiment. Minimize freeze-thaw

cycles. Consider using a protease inhibitor

cocktail in your assay medium if compatible with

your experimental setup. The half-life of the

parent ELA-32 peptide in rat plasma is short (<2

min).[6]

Incorrect Assay Endpoint

Ensure that the chosen assay is appropriate to

detect the downstream effects of APJ activation

in your cell type. Elabela can activate multiple

signaling pathways, including Gαi-mediated

inhibition of cAMP, β-arrestin recruitment, and

activation of PI3K/AKT and ERK1/2 pathways.

[1][2][10][11]

Issue 2: High background or non-specific effects.
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Possible Cause Troubleshooting Step

Peptide Aggregation

Ensure the peptide is fully dissolved. Briefly

vortex and centrifuge the stock solution before

use. Consider using a different solvent for

reconstitution if solubility issues are suspected.

Contaminants in Peptide
Use high-purity, synthetic Elabela (19-32). Verify

the purity of your peptide stock if possible.

Off-target Effects

To confirm that the observed effects are

mediated by the APJ receptor, use an APJ

receptor antagonist (e.g., F13A) as a negative

control.[12] The response to Elabela (19-32)

should be blocked in the presence of the

antagonist.

Quantitative Data Summary
The following tables summarize key quantitative data for Elabela peptides from various in vitro

and cell-based assays.

Table 1: Binding Affinities (Ki) of Elabela Peptides for the APJ Receptor

Peptide Cell/Tissue Type Ki (nM) Reference

Elabela (19-32) - 0.93 [6]

ELA-32 Human Left Ventricle pKi = 9.59 ± 0.08 [13]

ELA-21 Human Left Ventricle pKi = 8.52 ± 0.11 [13]

ELA-11 Human Left Ventricle pKi = 7.85 ± 0.05 [13]

ELA-32 - 1.343 [14]

ELA-21 - 4.364 [14]

Table 2: Potency (EC50/pD2) of Elabela Peptides in Functional Assays
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Peptide Assay Cell Type EC50/pD2 Reference

Elabela (19-32) Gαi1 Activation - 8.6 nM [6]

Elabela (19-32)
β-arrestin-2

Recruitment
- 166 nM [6]

Elabela (19-32)
Receptor

Internalization
HEK293 36 nM [6]

ELA-32
Inhibition of

cAMP
CHO-K1

pD2 = 8.86 ±

0.09
[13]

ELA-21
Inhibition of

cAMP
CHO-K1

pD2 = 8.78 ±

0.11
[13]

ELA-11
Inhibition of

cAMP
CHO-K1

pD2 = 8.69 ±

0.11
[13]

Experimental Protocols
Protocol 1: Dose-Response Determination using a cAMP Assay

This protocol outlines a general procedure for determining the dose-response of Elabela (19-

32) in a cell-based cAMP assay.

Cell Seeding: Seed cells expressing the APJ receptor (e.g., CHO-K1 or HEK293 cells) into a

96-well plate at an appropriate density and allow them to adhere overnight.

Peptide Preparation: Prepare a stock solution of Elabela (19-32) in a suitable solvent (e.g.,

sterile water or DMSO). Perform serial dilutions to create a range of concentrations (e.g.,

10⁻¹² M to 10⁻⁵ M).

Assay Procedure: a. Wash the cells with a serum-free medium. b. Pre-treat the cells with a

phosphodiesterase inhibitor like IBMX (e.g., 40 µM) for 20 minutes to prevent cAMP

degradation.[14] c. Stimulate the cells with a cAMP-inducing agent such as forskolin (e.g., 10

µM) for 10 minutes.[14] d. Add the different concentrations of Elabela (19-32) to the wells

and incubate for 20 minutes.[14]
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cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a

commercially available cAMP assay kit (e.g., HTRF, ELISA, or LANCE).

Data Analysis: Plot the cAMP levels against the logarithm of the Elabela (19-32)

concentration. Fit the data to a four-parameter logistic equation to determine the EC50 value.
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Caption: Simplified Elabela (19-32) signaling pathway through the APJ receptor.
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Caption: Experimental workflow for optimizing Elabela (19-32) concentration.
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Caption: Troubleshooting decision tree for no or weak response to Elabela (19-32).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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